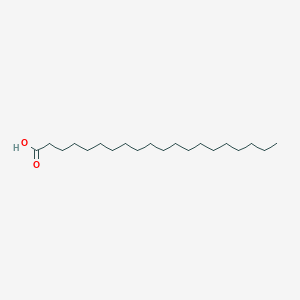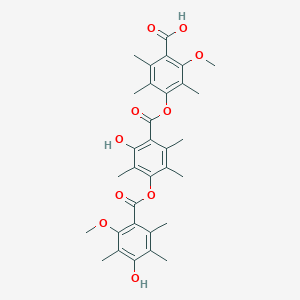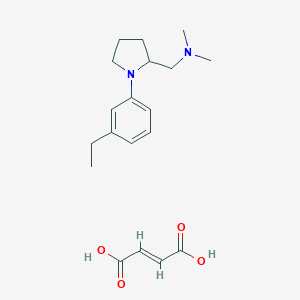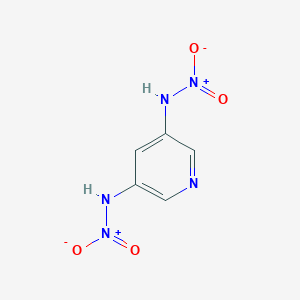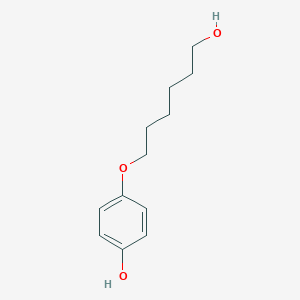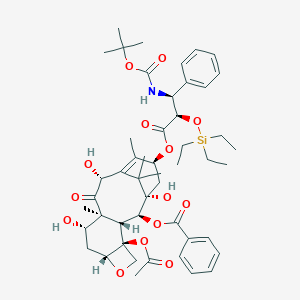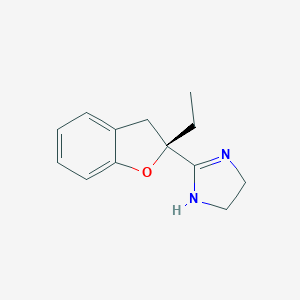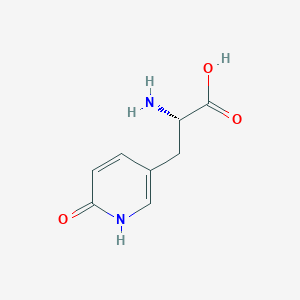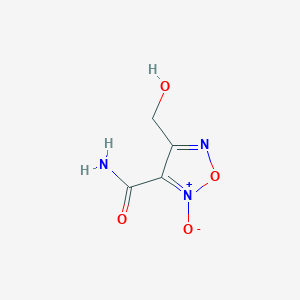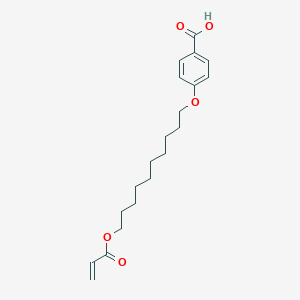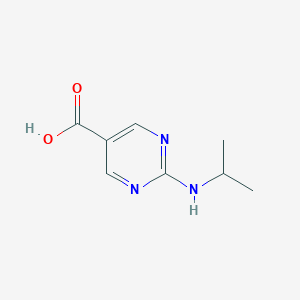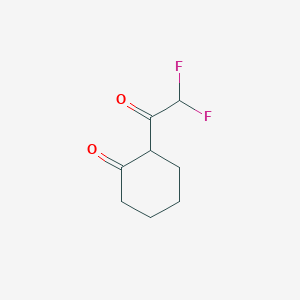![molecular formula C17H28N2O8 B114846 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione CAS No. 147839-07-4](/img/structure/B114846.png)
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione is a synthetic compound that combines the structural elements of glucopyranose and pentobarbital This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety attached to a pentobarbital backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione typically involves the glycosylation of pentobarbital with a glucopyranosyl donor. The reaction conditions often require the presence of a catalyst and a suitable solvent. For instance, the glycosylation reaction can be carried out using a Lewis acid catalyst in an anhydrous solvent such as dichloromethane. The reaction is usually conducted at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process. The key intermediate for preparing glucopyranosyl derivatives is synthesized under mild reaction conditions, using cost-effective reagents. The process is designed to minimize impurities and achieve high optical purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in the body. The compound binds to the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a reduction in neuronal excitability. Additionally, the compound may interact with other receptors and ion channels, contributing to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione can be compared with other glycosylated barbiturates and glucopyranosyl derivatives:
Similar Compounds: Examples include 1-(beta-D-glucopyranosyl)amobarbital and 1-(beta-D-glucopyranosyl)phenobarbital.
Uniqueness: The unique combination of glucopyranose and pentobarbital in this compound imparts distinct pharmacological properties, such as enhanced stability and selectivity for certain receptors.
Eigenschaften
CAS-Nummer |
147839-07-4 |
|---|---|
Molekularformel |
C17H28N2O8 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChI-Schlüssel |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
Isomerische SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
Synonyme |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
